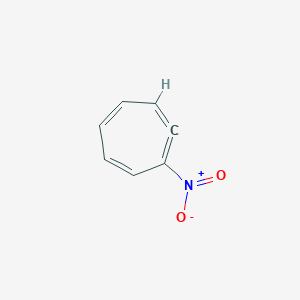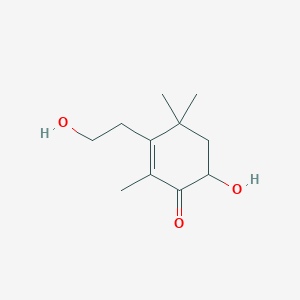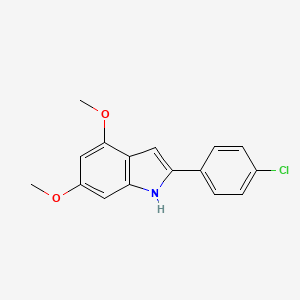![molecular formula C15H15ClN2O2 B14218038 3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione CAS No. 530093-89-1](/img/structure/B14218038.png)
3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione is a chemical compound that features a unique structure combining a naphthalene ring with an imidazolidine-2,4-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione typically involves the reaction of 5-chloro-3,4-dihydronaphthalene with an appropriate imidazolidine-2,4-dione precursor. The reaction conditions often include the use of a solvent such as toluene or methanol, and a catalyst like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mecanismo De Acción
The mechanism of action of 3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2-thione
- 3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazole-2-thione
Uniqueness
3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione is unique due to its specific combination of a naphthalene ring and an imidazolidine-2,4-dione moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
530093-89-1 |
|---|---|
Fórmula molecular |
C15H15ClN2O2 |
Peso molecular |
290.74 g/mol |
Nombre IUPAC |
3-[2-(5-chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H15ClN2O2/c16-13-6-2-4-11-10(3-1-5-12(11)13)7-8-18-14(19)9-17-15(18)20/h2-4,6H,1,5,7-9H2,(H,17,20) |
Clave InChI |
MYJFMAPWALFFMH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC=C2Cl)C(=C1)CCN3C(=O)CNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14217960.png)
![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)
![3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B14217987.png)
methanone](/img/structure/B14218003.png)
![2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate](/img/structure/B14218008.png)

![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)
![1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)-](/img/structure/B14218022.png)
![3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde](/img/structure/B14218023.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14218034.png)
![{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14218039.png)


![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)
